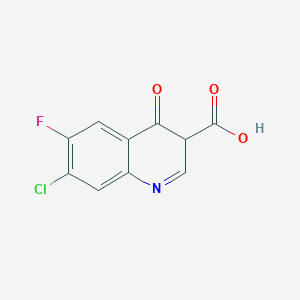

7-Chloro-6-fluoro-4-quinolone-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

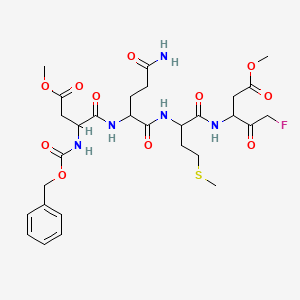

3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-4-oxo- is a chemical compound known for its significant role in the synthesis of various pharmaceutical agents. This compound is also referred to as fluoroquinolonic acid and is an intermediate in the production of ciprofloxacin hydrochloride, a widely used antibacterial drug .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

3-Chinolincarbonsäure, 7-Chlor-6-Fluor-1,4-dihydro-4-oxo- kann aus Ethyl-2,4-dichlor-5-fluorbenzoylacetat synthetisiert werden. Die Synthese umfasst eine Reihe von Reaktionen, darunter Cyclisierung und Oxidation, um die Chinolinringsstruktur zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Reagenzien wie Fluorwasserstoff für die Fluorierung .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird die Produktion dieser Verbindung unter Verwendung ähnlicher Synthesewege, jedoch optimiert für höhere Ausbeuten und Kosteneffizienz, hochskaliert. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um die Reinheit und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Chinolincarbonsäure, 7-Chlor-6-Fluor-1,4-dihydro-4-oxo- durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder vorhandene Gruppen modifizieren.

Reduktion: Diese Reaktion kann den Chinolinring reduzieren und seine chemischen Eigenschaften verändern.

Substitution: Halogenatome (Chlor und Fluor) können unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Fluorwasserstoff für die Fluorierung und verschiedene Oxidations- und Reduktionsmittel, abhängig von der gewünschten Transformation . Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um das gewünschte Ergebnis zu gewährleisten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation zur Bildung von Chinolinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen .

Wissenschaftliche Forschungsanwendungen

3-Chinolincarbonsäure, 7-Chlor-6-Fluor-1,4-dihydro-4-oxo- hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener Chinolinderivate verwendet.

Biologie: Es dient als Vorläufer für die Entwicklung von Antibiotika.

Medizin: Es ist ein wichtiges Zwischenprodukt bei der Herstellung von Ciprofloxacinhydrochlorid, einem wichtigen Antibiotikum.

Industrie: Es wird in der großtechnischen Produktion von Pharmazeutika und anderen chemischen Produkten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-Chinolincarbonsäure, 7-Chlor-6-Fluor-1,4-dihydro-4-oxo-, beinhaltet seine Rolle als Zwischenprodukt bei der Synthese von Ciprofloxacinhydrochlorid. Ciprofloxacin wirkt, indem es die bakterielle DNA-Gyrase und Topoisomerase IV hemmt, Enzyme, die für die DNA-Replikation und -Transkription in Bakterien entscheidend sind . Diese Hemmung führt zur Störung der bakteriellen Zellteilung und letztendlich zum Tod der Bakterienzelle.

Wissenschaftliche Forschungsanwendungen

3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-4-oxo- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.

Biology: It serves as a precursor for the development of antibacterial agents.

Medicine: It is a key intermediate in the production of ciprofloxacin hydrochloride, an important antibacterial drug.

Industry: It is used in the large-scale production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-4-oxo- involves its role as an intermediate in the synthesis of ciprofloxacin hydrochloride. Ciprofloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . This inhibition leads to the disruption of bacterial cell division and ultimately, bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ciprofloxacin: Ein weit verbreitetes Antibiotikum, das unter Verwendung von 3-Chinolincarbonsäure, 7-Chlor-6-Fluor-1,4-dihydro-4-oxo-, als Zwischenprodukt synthetisiert wird.

Norfloxacin: Ein weiteres Fluorochinolon-Antibiotikum mit einer ähnlichen Struktur und Wirkungsweise.

Levofloxacin: Ein Fluorochinolon-Antibiotikum mit einem breiteren Wirkungsspektrum im Vergleich zu Ciprofloxacin.

Einzigartigkeit

3-Chinolincarbonsäure, 7-Chlor-6-Fluor-1,4-dihydro-4-oxo-, ist aufgrund ihres spezifischen Substitutionsschemas am Chinolinring einzigartig, das bestimmte chemische Eigenschaften und Reaktivität verleiht. Diese Einzigartigkeit macht es zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener Chinolon-Antibiotika .

Eigenschaften

Molekularformel |

C10H5ClFNO3 |

|---|---|

Molekulargewicht |

241.60 g/mol |

IUPAC-Name |

7-chloro-6-fluoro-4-oxo-3H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H5ClFNO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3,5H,(H,15,16) |

InChI-Schlüssel |

LGBVUGSJTKOJDJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC2=CC(=C(C=C2C(=O)C1C(=O)O)F)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12352817.png)

![1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12352841.png)

![2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone](/img/structure/B12352867.png)

![[2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B12352885.png)